Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, a sulfanyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate undergoes cyclization with formamide to yield the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, alternative esters.
Scientific Research Applications
Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, it can interfere with viral replication by inhibiting viral polymerases and proteases . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-5-carboxylate: Lacks the sulfanyl group, making it less versatile in chemical reactions.
1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine: Similar structure but without the carboxylate ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the presence of both the sulfanyl group and the carboxylate ester. This combination enhances its reactivity and allows for a broader range of chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17N3O3S/c1-4-21-15-14(16(22)20-18(21)25)12(17(23)24-3)9-13(19-15)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3,(H,20,22,25) |
InChI Key |
ZYHFYIHKUBXAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.